6-Phenyl-4-propyl-2,2'-bipyridine
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Overview
Description
6-Phenyl-4-propyl-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a phenyl group at the 6-position and a propyl group at the 4-position Bipyridine compounds are known for their ability to coordinate with metal centers, making them valuable ligands in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-propyl-2,2’-bipyridine can be achieved through several methods, including:
Suzuki Coupling: This method involves the coupling of a halogenated bipyridine derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses a stannylated bipyridine derivative and a phenyl halide in the presence of a palladium catalyst.
Negishi Coupling: This method involves the coupling of a zincated bipyridine derivative with a phenyl halide in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the coupling of a halogenated bipyridine derivative with a phenyl halide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of 6-Phenyl-4-propyl-2,2’-bipyridine typically involves large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4-propyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bipyridine moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
6-Phenyl-4-propyl-2,2’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential interactions with biological molecules such as DNA and proteins.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-4-propyl-2,2’-bipyridine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding . The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the phenyl and propyl substituents.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4-positions.
6-Phenyl-2,2’-bipyridine: A bipyridine derivative with a phenyl group at the 6-position but without the propyl group.
Uniqueness
6-Phenyl-4-propyl-2,2’-bipyridine is unique due to the presence of both phenyl and propyl groups, which enhance its ability to coordinate with metal centers and interact with biological molecules.
Properties
CAS No. |
871798-93-5 |
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Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-phenyl-4-propyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C19H18N2/c1-2-8-15-13-18(16-9-4-3-5-10-16)21-19(14-15)17-11-6-7-12-20-17/h3-7,9-14H,2,8H2,1H3 |
InChI Key |
HIZCTOWLPTYVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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